molecular formula C4H4Cl2N2O B13986902 1H-Pyrazole-3-carbonyl chloride hydrochloride

1H-Pyrazole-3-carbonyl chloride hydrochloride

Cat. No.: B13986902
M. Wt: 166.99 g/mol
InChI Key: QNJYMOKETUZOBD-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms. This compound is notable for its versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carbonyl chloride hydrochloride typically involves the reaction of pyrazole derivatives with carbonyl chloride under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the carbonyl chloride group on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where pyrazole derivatives are reacted with chlorinating agents under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-3-carbonyl chloride hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of diverse pyrazole derivatives .

Properties

Molecular Formula

C4H4Cl2N2O

Molecular Weight

166.99 g/mol

IUPAC Name

1H-pyrazole-5-carbonyl chloride;hydrochloride

InChI

InChI=1S/C4H3ClN2O.ClH/c5-4(8)3-1-2-6-7-3;/h1-2H,(H,6,7);1H

InChI Key

QNJYMOKETUZOBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(=O)Cl.Cl

Origin of Product

United States

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